3-Chloro-4-ethoxy-5-methoxybenzaldehyde
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Overview
Description
3-Chloro-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde typically involves the chlorination of 4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring . Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is often conducted in an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-4-ethoxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-ethoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-ethoxy-5-methoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloro, ethoxy, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but has a hydroxyl group instead of a chloro group.
Uniqueness
3-Chloro-4-ethoxy-5-methoxybenzaldehyde is unique due to the combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBVYQARIAYXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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